molecular formula C29H29N3O4S B2532648 3-(3,5-dimethylphenyl)-N-isopropyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113140-53-6

3-(3,5-dimethylphenyl)-N-isopropyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2532648
CAS No.: 1113140-53-6
M. Wt: 515.63
InChI Key: MXNYOJDSUYFNAC-UHFFFAOYSA-N
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Description

The compound “3-(3,5-dimethylphenyl)-N-isopropyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a quinazoline core, which is a type of heterocyclic compound. Quinazolines are found in many pharmaceuticals and exhibit a wide range of biological activities .


Molecular Structure Analysis

The compound contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (containing two nitrogens). It also has several substituents, including a 3,5-dimethylphenyl group, an isopropyl group, a 4-methoxyphenyl group, and a carboxamide group .


Chemical Reactions Analysis

Quinazolines can undergo a variety of chemical reactions, depending on the substituents present. They can participate in electrophilic and nucleophilic substitution reactions, reduction and oxidation reactions, and various ring-opening and ring-closing reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure and the functional groups present. For example, the presence of polar functional groups like carboxamide would increase its solubility in polar solvents, while the presence of aromatic rings would increase its stability .

Scientific Research Applications

Antimicrobial Activity

Research into compounds structurally related to 3-(3,5-dimethylphenyl)-N-isopropyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has shown promising antimicrobial properties. Specifically, derivatives of quinazolinone and thiazolidinone have been synthesized and evaluated for their in vitro antibacterial and antifungal activities against a range of pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. These studies indicate a potential for these compounds in treating infectious diseases by targeting various microorganisms (Desai, Dodiya, & Shihora, 2011).

Synthesis and Derivative Studies

Further research has explored the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were investigated for their anti-inflammatory and analgesic properties, showing significant inhibition of cyclooxygenase enzymes (COX-1/COX-2), along with notable analgesic and anti-inflammatory activities. Such studies underscore the versatility of quinazoline derivatives in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitubercular Activity

The synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides has been documented, with these compounds showing promising antitubercular activity against Mycobacterium tuberculosis H37Rv. This research highlights the potential use of quinazoline derivatives in treating tuberculosis, offering a foundation for further exploration in antitubercular therapy (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).

Anticonvulsant and Antimicrobial Properties

Investigations into thioxoquinazolinone derivatives have revealed both anticonvulsant and broad-spectrum antimicrobial activities. These studies demonstrate the compound's potential in addressing epileptic seizures as well as offering antimicrobial efficacy, further emphasizing the medicinal importance of quinazoline derivatives in treating a wide range of conditions (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Mechanism of Action

The biological activity of quinazolines depends on their structure and the substituents present. They can interact with various enzymes and receptors in the body, leading to their diverse biological effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and the functional groups present. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling and disposing of it .

Future Directions

The study of quinazolines is a vibrant field due to their wide range of biological activities. Future research could focus on synthesizing new quinazoline derivatives and studying their biological activities. This could lead to the development of new pharmaceuticals .

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-oxo-N-propan-2-ylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4S/c1-17(2)30-27(34)21-8-11-24-25(15-21)31-29(32(28(24)35)22-13-18(3)12-19(4)14-22)37-16-26(33)20-6-9-23(36-5)10-7-20/h6-15,17H,16H2,1-5H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNYOJDSUYFNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NC(C)C)N=C2SCC(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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